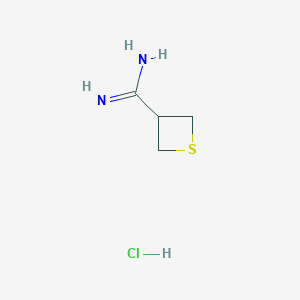
Thietane-3-carboximidamide hydrochloride
Description
Thietane-3-carboximidamide hydrochloride is a sulfur-containing organic compound characterized by a four-membered thietane ring and a carboximidamide functional group. Its molecular formula is reported as C₆H₁₁ClF₃N with a molecular weight of 166.65 g/mol . However, conflicting data in the evidence suggests an alternative molecular formula (C₄H₉ClN₂S) and CAS identifier (C4H9ClN2S), highlighting discrepancies in sourcing . The compound is under investigation for R&D applications, particularly in medicinal chemistry, though its CAS number remains unassigned in recent literature .
Properties
IUPAC Name |
thietane-3-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.ClH/c5-4(6)3-1-7-2-3;/h3H,1-2H2,(H3,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBELFESJTPIKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Thietane-3-carboximidamide hydrochloride can be synthesized through several methods. One common approach involves the alkylation of azaheterocycles with chloromethylthiirane. Another method involves the oxidation of thietane to thietane 1,1-dioxide using hydrogen peroxide in acetic acid, followed by the removal of the thietane protecting group with sodium alkoxide .
Biological Activity
Thietane-3-carboximidamide hydrochloride is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanism of action, and various biological applications based on recent research findings.
Overview of this compound
Chemical Properties:
- Molecular Formula: C4H9ClN2S
- Molecular Weight: 152.65 g/mol
- IUPAC Name: Thietane-3-carboximidamide; hydrochloride
- Structure: The compound features a four-membered thietane ring with an imidamide functional group, which is significant for its biological activity.
This compound can be synthesized through various methods, including:
- Alkylation of Azaheterocycles: Utilizing chloromethylthiirane as a key reagent.
- Oxidation Processes: Converting thietanes to thietane 1,1-dioxides using hydrogen peroxide in acetic acid, followed by deprotection with sodium alkoxide.
The mechanism of action involves the compound's ability to undergo nucleophilic substitution and cycloaddition reactions, allowing it to interact with specific molecular targets within biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects against certain diseases.
Antiviral Activity
Recent studies indicate that thietane derivatives, including this compound, exhibit antiviral properties. They may act as capsid assembly modulators for viruses such as Hepatitis B Virus (HBV), disrupting viral replication processes by altering the assembly of viral capsids .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Thietane-3-carboximidamide shares the amidine hydrochloride group with 3-methoxy-2,2-dimethylpropanimidamide hydrochloride but differs in the thietane ring and trifluoromethyl substitution .
- Benzimidamide hydrochloride (used in Leflunomide) lacks sulfur-based cyclic structures, emphasizing divergent pharmacological targets .
Pharmacological and Reactivity Profiles
- This compound: Limited pharmacological data exist, but its thietane ring may enhance metabolic stability compared to larger heterocycles (e.g., imidazolones or thiazolidinones) .
- Benzimidamide hydrochloride : Exhibits specificity in autoimmune therapies, suggesting a mechanism distinct from sulfur-containing analogs .
- Thiocarboxanilide derivatives: React with hydrazonoyl halides to form bioactive heterocycles, whereas thietane-based compounds may exhibit unique reactivity due to ring strain .
Discussion of Research Findings
- Analytical Challenges : Discrepancies in molecular identifiers (e.g., CAS numbers and formulas) underscore the need for standardized characterization in emerging compounds .
- Therapeutic Potential: While amitriptyline hydrochloride is well-established in psychiatry, thietane derivatives may carve niches in antimicrobial or antiviral research due to sulfur’s electronegative properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


